Physicochemical Profiling and Synthetic Methodologies of 2-(5-Chloro-2-methoxyphenyl)piperidine: A Technical Whitepaper
Physicochemical Profiling and Synthetic Methodologies of 2-(5-Chloro-2-methoxyphenyl)piperidine: A Technical Whitepaper
Executive Summary
The compound 2-(5-Chloro-2-methoxyphenyl)piperidine (CAS: 526182-89-8) represents a highly privileged 2-arylpiperidine scaffold[1]. In medicinal chemistry, the 2-arylpiperidine motif is a ubiquitous structural pharmacophore frequently deployed in the development of central nervous system (CNS) therapeutics, including monoamine reuptake inhibitors, NMDA receptor antagonists, and G-protein coupled receptor (GPCR) modulators. This whitepaper provides an in-depth technical analysis of its physicochemical properties, robust synthetic methodologies, and analytical characterization protocols, designed specifically for drug development professionals and synthetic chemists.
Structural & Physicochemical Profiling
Understanding the physicochemical parameters of a scaffold is critical for predicting its pharmacokinetic behavior (ADME) and receptor binding affinity. The piperidine ring provides a basic nitrogen center capable of forming critical salt-bridge interactions at physiological pH, while the 5-chloro-2-methoxyphenyl moiety dictates the lipophilic binding orientation and metabolic stability.
The presence of the chlorine atom at the 5-position serves a dual purpose: it increases the overall lipophilicity (LogP) of the molecule, enhancing blood-brain barrier (BBB) penetrability, and it sterically/electronically blocks cytochrome P450-mediated oxidative metabolism at that specific aryl position.
Table 1: Physicochemical Properties
| Property | Value / Description |
| Chemical Name | 2-(5-Chloro-2-methoxyphenyl)piperidine |
| CAS Number | 526182-89-8 |
| Molecular Formula | C₁₂H₁₆ClNO[1] |
| Molecular Weight | 225.72 g/mol |
| Exact Mass | 225.0920 Da |
| Predicted pKa (Amine) | ~9.6 (Protonated at physiological pH 7.4) |
| Predicted LogP | ~2.9 |
| Hydrogen Bond Donors | 1 (Piperidine -NH) |
| Hydrogen Bond Acceptors | 2 (Methoxy -O-, Piperidine -N-) |
| Topological Polar Surface Area (TPSA) | 21.3 Ų |
Synthetic Methodologies & Reaction Mechanisms
While classical methods for synthesizing 2-arylpiperidines involve the addition of Grignard reagents to lactams followed by reduction, modern cross-coupling techniques offer superior regiocontrol and functional group tolerance. A highly efficient, self-validating protocol utilizes the Palladium-catalyzed Negishi-type coupling of an organozinc species derived from N-Boc-piperidine with 2-bromo-4-chloroanisole[2].
Causality in Experimental Design
-
Deprotonation: sec-Butyllithium (s-BuLi) is used in conjunction with N,N,N',N'-tetramethylethylenediamine (TMEDA). TMEDA is critical because it disrupts the hexameric aggregation state of s-BuLi, increasing its effective basicity to achieve rapid and regioselective α-deprotonation of the N-Boc-piperidine[2].
-
Transmetalation: The resulting α-lithio species is configurationally unstable and highly reactive. The addition of anhydrous ZnCl₂ transmetalates the lithium to zinc, forming a stable organozinc intermediate that is compatible with palladium catalysis[2].
-
Cross-Coupling: The bulky, electron-rich phosphine ligand tri-tert-butylphosphine (t-Bu₃P·HBF₄) is selected to facilitate rapid oxidative addition of the aryl bromide and subsequent reductive elimination, minimizing off-target β-hydride elimination[2].
Step-by-Step Protocol: Negishi Coupling Synthesis
-
Lithiation: To a stirred solution of N-Boc-piperidine (1.0 equiv) and TMEDA (1.2 equiv) in anhydrous THF at -78 °C under argon, dropwise add s-BuLi (1.2 equiv, 1.4 M in cyclohexane). Stir for 1 hour at -78 °C.
-
Transmetalation: Add a solution of anhydrous ZnCl₂ (1.2 equiv, 1.0 M in THF) dropwise at -78 °C. Allow the reaction mixture to warm to room temperature over 30 minutes.
-
Coupling: In a separate flask, prepare the active catalyst by mixing Pd₂(dba)₃ (0.025 equiv), t-Bu₃P·HBF₄ (0.05 equiv), and 2-bromo-4-chloroanisole (0.8 equiv) in THF. Transfer this catalyst solution to the organozinc mixture.
-
Heating & Workup: Stir the mixture at 60 °C for 12 hours. Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).
-
Deprotection: Dissolve the isolated N-Boc intermediate in CH₂Cl₂ and add Trifluoroacetic acid (TFA) (10 equiv). Stir at room temperature for 2 hours. Concentrate and neutralize with 1M NaOH to yield the free base of 2-(5-Chloro-2-methoxyphenyl)piperidine.
Figure 1: Negishi-type synthetic workflow for 2-(5-Chloro-2-methoxyphenyl)piperidine.
Analytical Characterization Protocols
To ensure the trustworthiness of the synthesized batch, the analytical workflow must serve as a self-validating system.
-
High-Performance Liquid Chromatography (HPLC):
-
Conditions: Reverse-phase C18 column (e.g., Waters XBridge, 4.6 x 50 mm, 3.5 µm). Mobile phase A: H₂O + 0.1% TFA; Mobile phase B: MeCN + 0.1% TFA. Gradient: 5% to 95% B over 5 minutes.
-
Validation: The purity must exceed 95% by UV absorbance at 254 nm.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Validation: ESI+ mode must exhibit the protonated molecular ion [M+H]⁺ at m/z 226.1. Crucial Check: The presence of the chlorine atom provides a built-in isotopic validation mechanism; the M and M+2 peaks (m/z 226.1 and 228.1) must appear in a strict 3:1 ratio, confirming the retention of the halogen through the cross-coupling sequence.
-
-
Nuclear Magnetic Resonance (¹H NMR - 400 MHz, CDCl₃):
-
Validation: The defining structural feature is the α-proton of the piperidine ring (C2 position), which will appear as a distinct doublet of doublets (dd) or multiplet at ~3.8–4.1 ppm due to coupling with adjacent axial and equatorial protons. The methoxy group will appear as a sharp 3H singlet at ~3.8 ppm.
-
Pharmacological Relevance & SAR Implications
The 2-arylpiperidine scaffold is highly privileged in neuropharmacology[3]. The spatial arrangement of the aryl ring relative to the basic piperidine nitrogen mimics the endogenous neurotransmitters dopamine and serotonin.
When targeting monoamine transporters (DAT, SERT, NET), the protonated piperidine nitrogen (pKa ~9.6) forms an essential electrostatic salt-bridge with a conserved aspartate residue in the central binding site of the transporter. The 5-chloro-2-methoxyphenyl group occupies the hydrophobic S1 pocket. The ortho-methoxy group restricts the rotational freedom of the aryl ring, locking the molecule into a bioactive conformation, while the meta-chloro substituent enhances hydrophobic contacts, significantly increasing binding affinity (Kd) and residence time.
Figure 2: Mechanism of action for 2-arylpiperidine monoamine transporter inhibitors.
References
-
ChemicalBook. "2-(5-CHLORO-2-METHOXYPHENYL)PIPERIDINE | 526182-89-8". Accessed March 5, 2026.
-
Sigma-Aldrich. "2-(5-chloro-2-methoxyphenyl)piperidine". Accessed March 5, 2026.
-
Coldham, I., & Leonori, D. (2008). "Synthesis of 2-Arylpiperidines by Palladium Couplings of Aryl Bromides with Organozinc Species Derived from Deprotonation of N-Boc-piperidine". Organic Letters, 10(17), 3923-3925.
-
Zhao, G., et al. (2020). "Synthesis of 2-Arylpiperidines via Pd-Catalyzed Arylation of Aza-Achmatowicz Rearrangement Products with Arylboronic Acids". Organic Letters, 22(2), 458-463.
